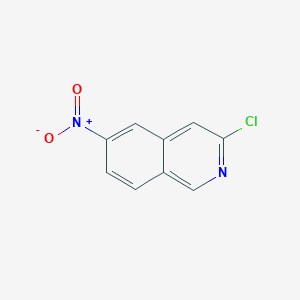

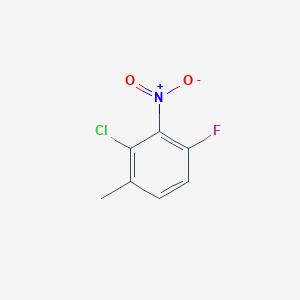

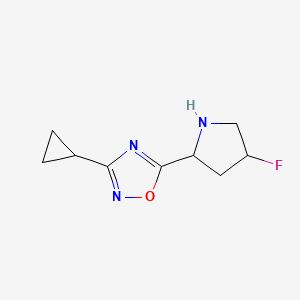

![molecular formula C6H6N6 B1493021 7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098057-11-3](/img/structure/B1493021.png)

7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole

Vue d'ensemble

Description

“7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole” is a derivative of pyrazole . Pyrazole is a five-membered heterocyclic compound with two nitrogen atoms and aromatic character . It provides diverse functionality and stereochemical complexity .

Synthesis Analysis

Pyrazole derivatives can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions. For instance, a multicomponent reaction of vinyl azide, aldehyde, and tosylhydrazine can afford 3,4,5-trisubstituted 1H-pyrazoles regioselectively in good yields in the presence of a base .

Safety and Hazards

Pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Orientations Futures

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Mécanisme D'action

Target of Action

Pyrazole derivatives, a class of compounds to which 7-(azidomethyl)-1h-imidazo[1,2-b]pyrazole belongs, have been found to exhibit a broad spectrum of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, playing crucial roles in numerous biological processes .

Mode of Action

Pyrazole derivatives have been reported to interact with their targets, leading to changes in cellular functions . For instance, some pyrazole derivatives have shown anticancer activity by inhibiting cell proliferation and inducing apoptosis .

Biochemical Pathways

Pyrazole derivatives have been reported to influence various biochemical pathways related to their biological activities . For example, some pyrazole derivatives have shown anticancer activity by affecting pathways related to cell proliferation and apoptosis .

Pharmacokinetics

The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological effects, such as anti-inflammatory, antimicrobial, anticancer, and analgesic activities .

Action Environment

Environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action and stability of a compound .

Propriétés

IUPAC Name |

7-(azidomethyl)-5H-imidazo[1,2-b]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N6/c7-11-9-3-5-4-10-12-2-1-8-6(5)12/h1-2,4,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSWSLOCAZOJGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=N1)C(=CN2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(azidomethyl)-1H-imidazo[1,2-b]pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

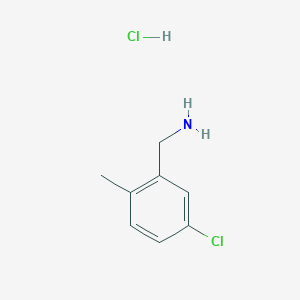

![5-Chloro-6-fluoro-[1,2,3,4]tetrazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B1492940.png)

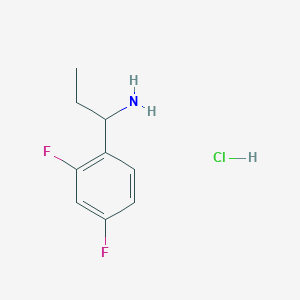

![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)

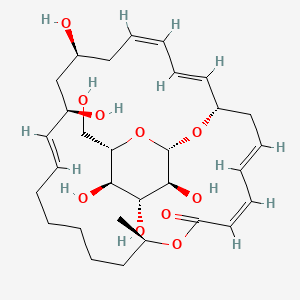

![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)